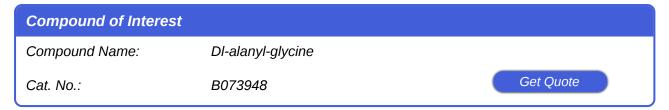


Application Notes and Protocols for Mass Spectrometry of DL-alanyl-glycine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alanyl-glycine is a dipeptide composed of alanine and glycine residues. As a fundamental building block of proteins and a potential biomarker, its accurate identification and quantification are crucial in various fields of research, including proteomics, metabolomics, and drug discovery. Mass spectrometry (MS) offers a sensitive and specific method for the analysis of such small peptides. This document provides detailed application notes and protocols for the mass spectrometric analysis of **DL-alanyl-glycine**, primarily focusing on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Physicochemical Properties of DL-alanyl-glycine

A summary of the key physicochemical properties of **DL-alanyl-glycine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C5H10N2O3	[1]
Molecular Weight	146.14 g/mol	[1]
Monoisotopic Mass	146.06914219 Da	[1]



Application Notes

Electrospray ionization (ESI) is the preferred soft ionization technique for analyzing small, polar molecules like **DL-alanyl-glycine** as it minimizes fragmentation during the ionization process, preserving the molecular ion for subsequent analysis.[2][3] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information and enhancing specificity for quantification.

In positive ion mode ESI, **DL-alanyl-glycine** is typically observed as the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 147.0764.[1] Collision-induced dissociation (CID) of this precursor ion primarily results in cleavage of the peptide bond, generating characteristic b and y fragment ions. The analysis of these fragment ions allows for unambiguous identification of the dipeptide.

For quantitative studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A reversed-phase chromatography column can be used to separate **DL-alanyl-glycine** from complex sample matrices prior to its introduction into the mass spectrometer. This separation minimizes ion suppression and improves the accuracy and precision of quantification.

Experimental Protocols

Below are detailed protocols for the sample preparation and LC-MS/MS analysis of **DL-alanyl-glycine**.

Protocol 1: Sample Preparation

- Standard Solution Preparation:
 - Prepare a stock solution of **DL-alanyl-glycine** (e.g., 1 mg/mL) in a suitable solvent such
 as water or a mixture of water and a small amount of organic solvent (e.g., methanol or
 acetonitrile).
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards at the desired concentrations.
- Biological Sample Preparation (e.g., Plasma, Cell Lysate):



- Protein Precipitation: To remove larger proteins that can interfere with the analysis, add a cold organic solvent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample).
- Vortex the mixture thoroughly.
- Incubate at a low temperature (e.g., -20°C) for at least 30 minutes to facilitate protein precipitation.
- Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes.
- Carefully collect the supernatant containing the analyte.
- Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis

- Liquid Chromatography (LC) Parameters:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size) is suitable for separation.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient could be:
 - 0-1 min: 2% B
 - 1-5 min: 2-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-2% B



6.1-8 min: 2% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 μL.

- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF is recommended.
 - Capillary Voltage: 3.5 4.5 kV.
 - Source Temperature: 120 150 °C.
 - Desolvation Gas Flow: 600 800 L/hr.
 - o Desolvation Temperature: 350 450 °C.
 - MS1 (Full Scan): Acquire a full scan from m/z 50 to 200 to observe the precursor ion [M+H]+ at m/z 147.08.
 - MS2 (Tandem MS): Select the precursor ion at m/z 147.08 for collision-induced dissociation (CID).
 - Collision Energy: Optimize the collision energy to obtain a stable and informative fragmentation pattern. A starting point could be in the range of 10-25 eV.
 - Product Ion Monitoring (MRM for quantitative analysis): Monitor the transitions from the precursor ion to the most abundant and specific fragment ions.

Quantitative Data

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major fragment ions of **DL-alanyl-glycine** in positive ion mode ESI-MS/MS. The relative abundance of fragment ions can vary depending on the specific instrumentation and experimental conditions, particularly the collision energy.

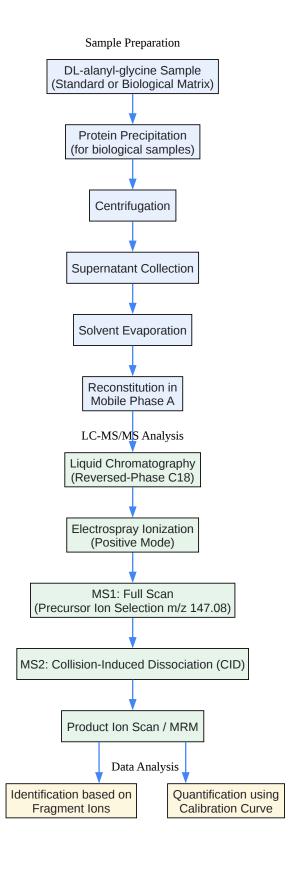


Ion	m/z (Theoretical)	m/z (Observed)	Description
[M+H]+	147.0764	147.0764	Precursor Ion
y1	76.0393	~76	Glycine residue + H+
b1	72.0446	~72	Alanine residue - CO
[M+H - H2O]+	129.0658	~129	Loss of water from the precursor
[M+H - CO]+	119.0866	~119	Loss of carbon monoxide from the precursor
Immonium ion of Ala	44.0495	~44	Iminium ion of Alanine

Note: The observed m/z values are approximate and may vary slightly based on instrument calibration and resolution. The provided fragment ions are based on common peptide fragmentation patterns and publicly available data.[1]

Visualizations Experimental Workflow



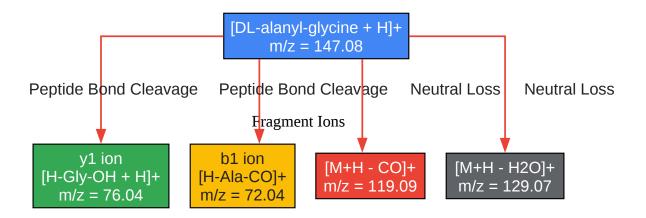


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Caption: Experimental workflow for the analysis of **DL-alanyl-glycine** by LC-MS/MS.



Fragmentation Pathway of Protonated DL-alanyl-glycine



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Caption: Proposed fragmentation pathway of protonated **DL-alanyl-glycine** in CID.

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